molecular formula C10H18ClNO B1441116 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219980-65-0

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Cat. No. B1441116
M. Wt: 203.71 g/mol
InChI Key: AAZDGQWYXYFRKM-UHFFFAOYSA-N
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Description

“2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol .

Scientific Research Applications

Anticancer Potential

Piperidine derivatives, including compounds related to 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, have been explored for their potential as anticancer agents. A study by Dimmock et al. (1998) synthesized a series of piperidine compounds, which showed significant cytotoxicity towards various cancer cells. The study highlights the potential of piperidine derivatives in cancer treatment, suggesting a possible application for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride in this field (Dimmock et al., 1998).

Neuroleptic Applications

Another research avenue for piperidine derivatives, including 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, is in the development of neuroleptic agents. Nakatsuka et al. (1981) synthesized a neuroleptic agent using a piperidine derivative for use in metabolic studies, indicating the relevance of such compounds in neurological research (Nakatsuka et al., 1981).

Antimicrobial Activity

Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for antimicrobial activities. The study's findings suggest potential antimicrobial applications for compounds like 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, highlighting its utility in combating microbial infections (Ovonramwen et al., 2019).

Acetylcholinesterase Inhibition

Piperidine derivatives have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating conditions like Alzheimer's disease. Sugimoto et al. (1990) synthesized a series of piperidine derivatives that showed significant anti-AChE activity, suggesting that 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride could have similar therapeutic applications (Sugimoto et al., 1990).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-(2-prop-2-ynoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-8-12-9-6-10-5-3-4-7-11-10;/h1,10-11H,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZDGQWYXYFRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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